N-[(hydrazinecarbonyl)methyl]furan-2-carboxamide is a compound that has garnered interest in various fields of research due to its unique structural features and potential biological activities. This compound is classified as a hydrazine derivative, which is often utilized in organic synthesis and medicinal chemistry.
The compound can be synthesized from furan-2-carbaldehyde and hydrazine derivatives through specific chemical reactions. Its structural characteristics allow it to participate in various chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.
N-[(hydrazinecarbonyl)methyl]furan-2-carboxamide falls under the category of organic compounds, specifically hydrazones and carboxamides. It is characterized by the presence of a furan ring, a hydrazinecarbonyl group, and an amide functional group.
The synthesis of N-[(hydrazinecarbonyl)methyl]furan-2-carboxamide typically involves the following steps:
The reaction conditions often require controlled temperatures and the use of catalysts, such as triethylamine, to facilitate the formation of the desired product. For example, refluxing in solvents like dimethylformamide can enhance yields significantly .
The molecular formula of N-[(hydrazinecarbonyl)methyl]furan-2-carboxamide is , with a molecular weight of approximately 218.22 g/mol. The structure features:
The IUPAC name for this compound is N-[(hydrazinecarbonyl)methyl]furan-2-carboxamide, and its InChI key is provided for database searches. The compound's structure can be represented as follows:
N-[(hydrazinecarbonyl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Specific solvents and pH levels are also critical for achieving desired transformations .
The mechanism of action for N-[(hydrazinecarbonyl)methyl]furan-2-carboxamide involves its interaction with biological targets, which may include enzymes or receptors relevant to disease pathways. Its structural features allow it to inhibit specific biological processes, potentially leading to antimicrobial or anticancer effects.
N-[(hydrazinecarbonyl)methyl]furan-2-carboxamide typically appears as a crystalline solid with moderate solubility in polar solvents due to its polar functional groups.
The compound exhibits stability under standard laboratory conditions but may decompose upon exposure to strong acids or bases. Its melting point and boiling point can vary based on purity and crystallization conditions.
Relevant data includes:
Property | Value |
---|---|
Molecular Weight | 218.22 g/mol |
Solubility | Moderate in polar solvents |
Melting Point | Varies (specific data needed) |
N-[(hydrazinecarbonyl)methyl]furan-2-carboxamide has several scientific applications:
N-[(Hydrazinecarbonyl)methyl]furan-2-carboxamide (CAS 70454-41-0) is a structurally distinctive small molecule with the molecular formula C₇H₉N₃O₃ and a molecular weight of 183.17 g/mol [3]. Its architecture integrates two pharmaceutically significant motifs: a furan heterocycle and a hydrazinecarboxamide functionality, connected through a methylene-carboxamide linker. This molecular framework confers unique electronic properties and hydrogen-bonding capabilities, as evidenced by its polar surface area (97.36 Ų) and negative calculated LogP (-1.0), indicating high hydrophilicity [3] [5]. The compound serves as a versatile chemical building block in drug discovery, particularly for targeting infectious diseases and cancer, leveraging the furan ring's propensity for π-π stacking interactions and the hydrazine group's capacity for nucleophilic reactions or metal coordination [3]. Its emergence coincides with increasing interest in non-peptidic, synthetically tractable scaffolds that circumvent the pharmacokinetic limitations of biologics and peptidomimetics.
Table 1: Fundamental Chemical Characteristics of N-[(Hydrazinecarbonyl)methyl]furan-2-carboxamide
Property | Value |
---|---|
CAS Registry Number | 70454-41-0 |
IUPAC Name | N-(2-hydrazinyl-2-oxoethyl)furan-2-carboxamide |
Molecular Formula | C₇H₉N₃O₃ |
Molecular Weight | 183.17 g/mol |
SMILES | O=C(C1=CC=CO1)NCC(=O)NN |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 4 |
Topological Polar Surface Area | 97.36 Ų |
The furan-hydrazine scaffold embodied by N-[(hydrazinecarbonyl)methyl]furan-2-carboxamide demonstrates significant versatility in antimicrobial and antiviral drug discovery. Structural modifications of this core have yielded potent inhibitors against critical pathogens. Notably, derivatives featuring the 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide framework—achieved by substituting the carbonyl with a thiocarbonyl group—exhibit promising activity against SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. Optimization of this scaffold led to compound F8-B6, which demonstrates an IC₅₀ value of 1.57 μM against Mpro through reversible covalent inhibition, likely involving nucleophilic attack by the catalytic cysteine residue (Cys145) on the thiocarbonyl group [2] [7]. The furan ring in these derivatives contributes to target engagement via hydrophobic interactions within the S1/S2 subsites of the protease, as supported by molecular docking studies [7].
In antibacterial contexts, the unmodified N-[(hydrazinecarbonyl)methyl]furan-2-carboxamide scaffold serves as a synthetic precursor for compounds evaluated against Gram-positive and Gram-negative bacteria. The furan ring acts as a bioisostere for other planar heterocycles, facilitating penetration through bacterial membranes and potential interference with nucleic acid synthesis or enzyme function. While specific minimum inhibitory concentration (MIC) data for the parent compound requires further elucidation, structurally analogous furan carboxamides demonstrate significant inhibitory activity in microbiological assays, supporting the scaffold's utility in generating novel antibacterial agents [3].
Table 2: Biological Activities of Key Derivatives Based on the Furan-Hydrazine Core
Derivative Class | Biological Target | Potency (IC₅₀/MIC) | Mechanistic Insight |
---|---|---|---|
2-(Furan-2-ylmethylene)hydrazine-1-carbothioamide (e.g., F8-B6) | SARS-CoV-2 Mpro | 1.57 μM (IC₅₀) | Reversible covalent inhibition via Cys145 |
Furan carboxamide-hydrazine hybrids | Diverse bacterial strains | Significant inhibition (MIC values pending) | Membrane disruption / enzyme inhibition |
N-[(Hydrazinecarbonyl)methyl]furan-2-carboxamide occupies a strategic niche in non-peptidomimetic inhibitor development, addressing key limitations of peptide-derived therapeutics. Peptidomimetics often suffer from poor metabolic stability, limited oral bioavailability, and susceptibility to protease degradation. In contrast, this furan-based scaffold offers synthetic accessibility through straightforward condensation reactions between furan-2-carbaldehyde derivatives and hydrazine precursors, followed by purification via recrystallization or chromatography . Its compact, rigid structure minimizes conformational flexibility, enhancing target selectivity and reducing off-target interactions—a critical advantage over larger peptidomimetic inhibitors like the SARS-CoV-2 Mpro inhibitor PF-07321332 [2] [7].
The scaffold's dual pharmacophoric character enables diverse target engagement strategies. The hydrazinecarboxamide moiety can act as a zinc-binding group in metalloenzyme inhibition or participate in hydrogen-bonding networks with catalytic residues. Concurrently, the furan ring provides a hydrophobic surface for van der Waals contacts within enzyme pockets. This is exemplified in anthranilate-diamide anticancer agents incorporating furan carboxamide units, which exhibit nanomolar cytotoxicity (IC₅₀ = 0.065–3.35 nM) against breast cancer cell lines by potentially inhibiting epidermal growth factor receptor (EGFR) tyrosine kinase or tubulin polymerization [6]. Furthermore, the scaffold's capacity for covalent reversible inhibition—demonstrated by SARS-CoV-2 Mpro inhibitors—offers prolonged target residence without irreversible toxicity risks [7]. Its synthetic tractability facilitates rapid generation of analogues for structure-activity relationship studies, accelerating lead optimization campaigns focused on viral proteases, bacterial enzymes, or oncology targets.
Table 3: Advantages of the Furan-Hydrazine Scaffold vs. Peptidomimetic Inhibitors
Property | Furan-Hydrazine Scaffold | Conventional Peptidomimetics |
---|---|---|
Metabolic Stability | High (resistant to proteases) | Low (susceptible to proteolytic cleavage) |
Synthetic Complexity | Low to moderate (2-4 step synthesis) | High (multi-step peptide coupling) |
Molecular Weight | Low (typically < 300 Da) | Moderate to High (>500 Da) |
Covalent Inhibition Potential | Reversible (thiourea derivatives) | Often irreversible |
Oral Bioavailability Potential | Favorable | Frequently limited |
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: